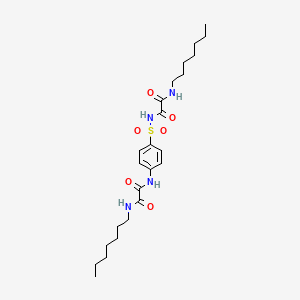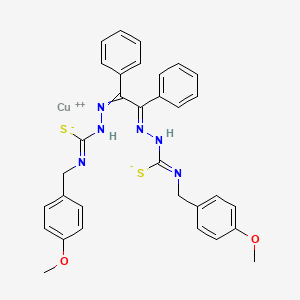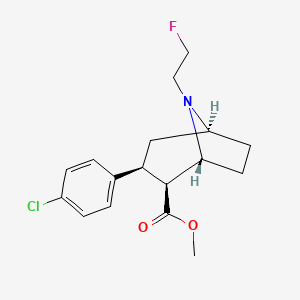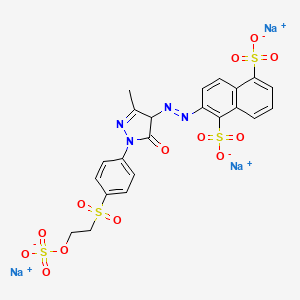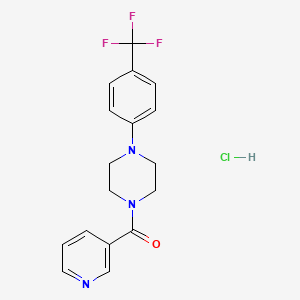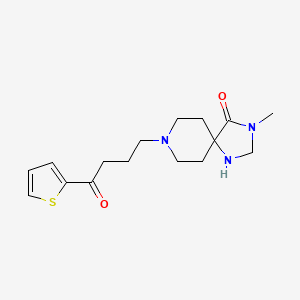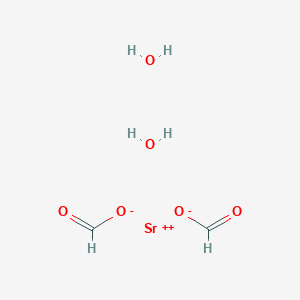
Strontium formate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium formate dihydrate is a chemical compound with the formula Sr(HCOO)₂·2H₂O. It is a crystalline solid that belongs to the orthorhombic crystal system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium formate dihydrate can be synthesized by reacting strontium carbonate with formic acid in an aqueous solution. The reaction typically involves dissolving strontium carbonate in formic acid, followed by slow evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The process includes careful control of temperature and concentration to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Strontium formate dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium metal and formic acid.
Substitution: It can participate in substitution reactions where the formate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Requires reducing agents like hydrogen gas or metals such as zinc.
Substitution: Involves reagents like halides or other anionic species.
Major Products Formed:
Oxidation: Strontium carbonate and carbon dioxide.
Reduction: Strontium metal and formic acid.
Substitution: Various strontium salts depending on the substituting anion.
Scientific Research Applications
Strontium formate dihydrate has several applications in scientific research:
Mechanism of Action
The mechanism by which strontium formate dihydrate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with calcium-binding proteins and enzymes, influencing cellular processes. In materials science, its unique crystal structure allows it to exhibit nonlinear optical properties, making it useful in photonics .
Comparison with Similar Compounds
- Calcium formate dihydrate
- Magnesium formate dihydrate
- Barium formate dihydrate
Comparison: Strontium formate dihydrate is unique due to its specific crystal structure and properties. Compared to calcium formate dihydrate and magnesium formate dihydrate, it has a higher atomic mass and different optical properties. Barium formate dihydrate, on the other hand, has similar properties but differs in terms of solubility and reactivity .
Properties
CAS No. |
6160-34-5 |
|---|---|
Molecular Formula |
C2H6O6Sr |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
strontium;diformate;dihydrate |
InChI |
InChI=1S/2CH2O2.2H2O.Sr/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |
InChI Key |
GBCMIIMIMZTFQE-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


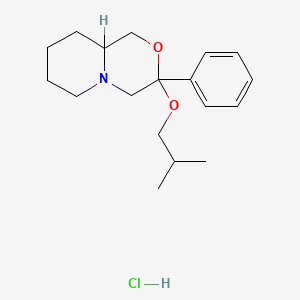


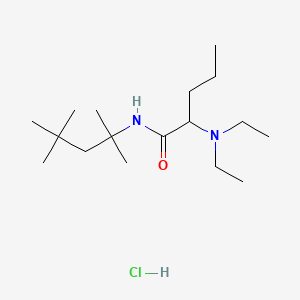
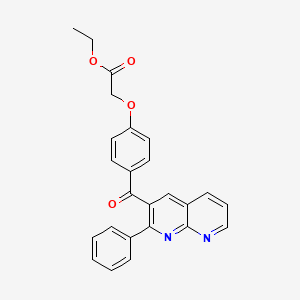

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
